

Technical Whitepaper: Discovery and Synthesis of a Novel 2H-Chromene-Based Antimycobacterial Agent

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Compound of Interest		
Compound Name:	Antimycobacterial agent-3	
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This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of a promising class of antimycobacterial agents: 2H-chromene-based hydrazones. The information presented is based on the findings reported by Angelova et al. in their 2017 publication in Bioorganic & Medicinal Chemistry Letters.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel, potent, and less toxic antitubercular drugs. Hydrazide-hydrazones, particularly derivatives of isoniazid, have shown promise as they are less susceptible to deactivation by N-arylaminoacetyltransferases (NATs), a common mechanism of resistance to isoniazid, and tend to be less hepatotoxic[1]. This whitepaper focuses on a series of hybrid molecules combining a 2H-chromene or coumarin scaffold with a hydrazide-hydrazone moiety, leading to the identification of compounds with significant antimycobacterial activity at submicromolar concentrations[1][2].

Quantitative Data Summary

The following tables summarize the in vitro antimycobacterial activity and cytotoxicity of the most potent 2H-chromene-based hydrazones from the study by Angelova et al. (2017).



Table 1: Antimycobacterial Activity of Lead Compounds against M. tuberculosis H37Rv

Compound ID	Minimum Inhibitory Concentration (MIC) in μΜ
7m	0.13
70	0.15
7k	0.17
Isoniazid	1.45
Ethambutol	7.64

Data sourced from Angelova et al., 2017[1][2][3].

Table 2: Cytotoxicity and Selectivity Index

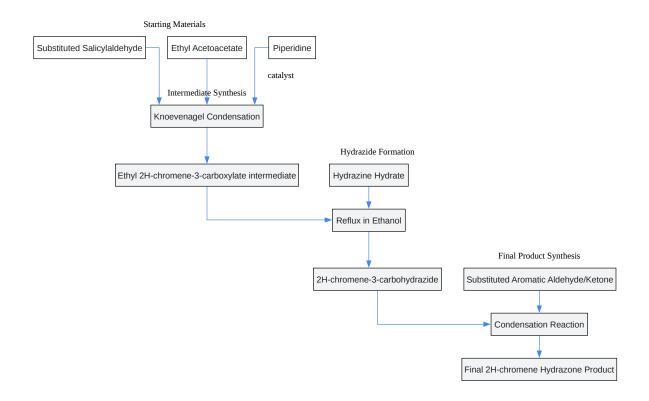
Compound ID	Cytotoxicity (IC₅₀) in μM against HEK-293T cells	Selectivity Index (SI = IC50/MIC)
7m	90.6	697
70	>100	>667
7k	85.4	502
Isoniazid	-	-

Data sourced from Angelova et al., 2017[1][2][3].

Experimental Protocols

The synthesis of the 2H-chromene and coumarin-based hydrazones is a multi-step process. The general workflow is outlined below.





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General Synthesis Workflow for 2H-Chromene Hydrazones.





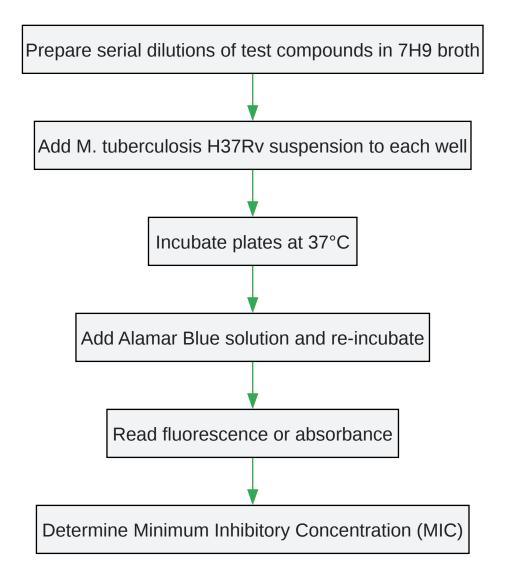


Detailed Methodology:

- Synthesis of Ethyl 2H-chromene-3-carboxylate Intermediates: A mixture of the appropriately substituted salicylaldehyde, ethyl acetoacetate, and piperidine (as a catalyst) is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the ethyl 2H-chromene-3-carboxylate intermediate.
- Synthesis of 2H-chromene-3-carbohydrazide: The synthesized ethyl 2H-chromene-3-carboxylate is refluxed with hydrazine hydrate in ethanol. After cooling, the precipitated carbohydrazide is filtered, washed with cold ethanol, and dried.
- Synthesis of the Final 2H-chromene Hydrazone Derivatives: The 2H-chromene-3carbohydrazide is dissolved in ethanol, and a catalytic amount of acetic acid is added. The corresponding substituted aromatic aldehyde or ketone is then added, and the mixture is refluxed. The resulting solid product is filtered, washed, and purified by recrystallization.

The antimycobacterial activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).





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Workflow for Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

- Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
- Serial dilutions of the compounds are prepared in 7H9 broth supplemented with OADC in a 96-well microplate.
- A suspension of M. tuberculosis H37Rv is added to each well.
- The plates are incubated at 37°C for 5-7 days.



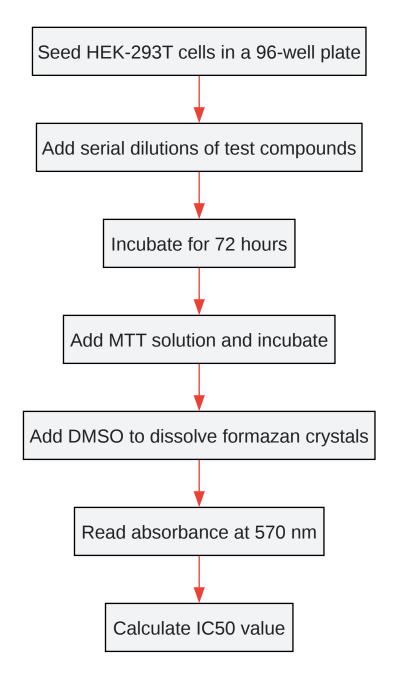




- A mixture of Alamar Blue solution and Tween 80 is added to each well, and the plates are reincubated for 24 hours.
- The fluorescence or absorbance is measured. A blue color indicates no bacterial growth, while a pink color indicates growth.
- The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

The cytotoxicity of the compounds was assessed against the human embryonic kidney cell line HEK-293T using the MTT assay.





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Workflow for MTT Cytotoxicity Assay.

Detailed Protocol:

- HEK-293T cells are seeded in a 96-well plate and allowed to attach overnight.
- The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.

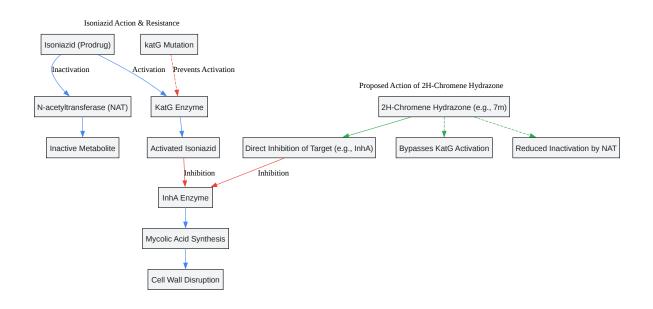


- MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to convert MTT to formazan.
- The medium is removed, and DMSO is added to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Proposed Mechanism of Action

While the precise molecular target of compound 7m was not elucidated in the primary study, the rationale for designing hydrazone derivatives of isoniazid provides insight into a probable mechanism of action. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form then inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis. A common resistance mechanism is the mutation of the katG gene. Hydrazones derived from isoniazid are designed to bypass this activation step and may also be less susceptible to inactivation by N-arylaminoacetyltransferases (NATs)[1].





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